molecular formula C9H21O4PS3 B165061 Terbufos sulfone CAS No. 56070-16-7

Terbufos sulfone

Cat. No.: B165061
CAS No.: 56070-16-7
M. Wt: 320.4 g/mol
InChI Key: DWZSTEUTHNUVQD-UHFFFAOYSA-N
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Description

Terbufos sulfone is an organophosphate compound primarily used as an insecticide and nematicide. It is a metabolite of terbufos, which is activated through biotransformation processes. The compound is known for its effectiveness in controlling soil pests such as wireworms, maggots, rootworm larvae, white grubs, black maize beetles, nematodes, and aphids .

Safety and Hazards

Terbufos sulfone is toxic for living beings even at very low levels . Exposure to Terbufos can cause rapid severe Organophosphate poisoning with headache, sweating, nausea and vomiting, diarrhea, loss of coordination, and death . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in the arms and legs .

Mechanism of Action

Target of Action

Terbufos sulfone, like its parent compound Terbufos, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the regulation of nerve signal transmission in the nervous system. It functions by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .

Mode of Action

This compound inhibits the action of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the nerves, causing a variety of symptoms related to overstimulation of the nervous system . The compound is activated by a biotransformation to a sulfone compound, a process that can take place in the cellular environment and in exposed organisms using the cytochrome P450 action . This conversion process makes the molecule much more efficient in binding with AChE .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .

Pharmacokinetics

It is known that the parent compound, terbufos, is excreted primarily through urine, with 869 - 96% of the compound being excreted this way . It is likely that this compound follows a similar excretion pattern.

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nerves, which can result in a variety of symptoms. These can include muscle weakness, blurred vision, cramps, and in severe cases, respiratory failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility can affect its toxicity, with higher volatility leading to increased fumigant toxicity . Additionally, the compound’s persistence in the environment can also play a role in its overall impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbufos sulfone is synthesized through the oxidation of terbufos. The oxidation process can be carried out using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, under controlled conditions. The reaction typically involves the conversion of terbufos to terbufos sulfoxide, followed by further oxidation to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes the use of solid-phase extraction and liquid chromatography techniques to purify the compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Hydrolysis Conditions: Acidic or basic environments.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced stability and effectiveness compared to its parent compound, terbufos. The biotransformation process that converts terbufos to this compound increases its binding affinity to acetylcholinesterase, making it a more potent inhibitor. Additionally, this compound’s stability in various environmental conditions makes it a reliable option for long-term pest control .

Properties

IUPAC Name

tert-butylsulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZSTEUTHNUVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042443
Record name Terbufos sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56070-16-7
Record name Terbufos sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56070-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbufos sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbufos sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl {[(2-methylpropane-2-sulfonyl)methyl]sulfanyl}phosphonothioate
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Record name TERBUFOS SULFONE
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Synthesis routes and methods

Procedure details

To O,O-diethyl S-(tert-butylthio)methyl phosphorodithioate (28.8 grams, 0.10 mole, ca. 94% pure) in 100 ml. of tert-butyl alcohol is added a solution of magnesium sulfate (12.0 grams, 0.100 mole, 50% excess) in 100 ml. of water. Solid potassium permanganate (21.1 grams, 0.133 mole) is added in portions to the stirred mixture during one hour; the temperature of the mildly exothermic reaction is maintained at 25° to 35°C. with external cooling. The reaction mixture is stirred at room temperature overnight. The mixture is suction-filtered and the insoluble paste washed with 300 ml. of methylene chloride. The water-butanol-methylene chloride filtrate is separated and the aqueous phase extracted with two 50 ml. portions of methylene chloride. The organic solutions are combined, dried (MgSO4) and the solvents removed under reduced pressure to give 27.7 grams (86.7%) of moderately viscous, faintly straw-colored liquid. A 2.25-inch i.d. chromatographic column is filled to a height of 21 inches with 60/100 mesh Florisil, in carbon tetrachloride, the reaction product is placed on the column, and thirteen 1000-ml. effluent fractions are taken, using the following eluant series in 1000-ml. portions: CCl4 (X2), 5% (vol.) CH2Cl2 /CCl4, 10% CH2Cl2 /CCl4, 15% CH2Cl2 /CCl4, 25% CH2Cl2 /CCl4, 50% CH2Cl2 /CCl4, 75% CH2Cl2 / CCl4, CH2Cl2 (X2) and CH3OH (X3). The fractions are analyzed by TLC and fractions 9 (CH2Cl2 eluant), 10 (CH2Cl2 eluant), and 11 (CH3OH eluant) are found to be single component. These fractions are combined and the solvents removed under reduced pressure to give 9.91 grams (31.0%) of viscous, straw-colored liquid with the following analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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